

Adefovir Dipivoxil Demonstrates Efficacy Against Lamivudine-Resistant Hepatitis B Virus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adefovir Dipivoxil

Cat. No.: B549357

[Get Quote](#)

A definitive body of evidence from clinical and in vitro studies validates the activity of **Adefovir Dipivoxil** in patients with chronic hepatitis B who have developed resistance to lamivudine therapy. **Adefovir Dipivoxil**, as a monotherapy or in combination with lamivudine, has been shown to significantly reduce viral replication and improve liver biochemistry in this patient population.

Adefovir Dipivoxil is an orally administered nucleotide analog prodrug of adefovir. Following conversion to its active diphosphate form, it acts as a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase), an enzyme critical for viral replication. Its mechanism of action, which involves chain termination of viral DNA synthesis, makes it an effective therapeutic option when lamivudine resistance emerges.

Comparative Efficacy of Adefovir Dipivoxil

Clinical trials have consistently demonstrated the superiority of **Adefovir Dipivoxil**-based regimens over continued lamivudine monotherapy in patients with lamivudine-resistant HBV. Key virological and biochemical endpoints from pivotal studies are summarized below.

Virological and Biochemical Response to Adefovir Dipivoxil

Data from a randomized controlled trial show that after 48 weeks of treatment, patients receiving **Adefovir Dipivoxil**, either as monotherapy or in combination with lamivudine, experienced a significant reduction in serum HBV DNA levels compared to those who

continued on lamivudine alone. Furthermore, a greater proportion of patients in the **Adefovir Dipivoxil** arms achieved normalization of alanine aminotransferase (ALT) levels, a key indicator of liver inflammation.

Treatment Group	Median Change in HBV DNA from Baseline (log10 copies/mL) at Week 48	ALT Normalization at Week 48
Adefovir Dipivoxil 10 mg	-4.04	47%
Adefovir Dipivoxil 10 mg + Lamivudine 100 mg	-3.59	53%
Lamivudine 100 mg	0.0	5%

Comparison with Other Antiviral Agents

Subsequent studies have compared the efficacy of **Adefovir Dipivoxil** with other antiviral agents, such as Tenofovir Disoproxil Fumarate (TDF), in the context of lamivudine-resistant HBV. While both have shown efficacy, some studies suggest that Tenofovir may lead to a more profound and rapid viral load reduction.

Treatment Group	Patients with HBV DNA < 10 ⁵ copies/mL at Week 48
Adefovir Dipivoxil	44%
Tenofovir Disoproxil Fumarate	100%

In Vitro Activity Against Lamivudine-Resistant HBV Mutants

The clinical efficacy of **Adefovir Dipivoxil** is supported by in vitro studies demonstrating its activity against common lamivudine-resistant HBV variants. The rtM204V/I mutations in the HBV polymerase gene are the primary cause of lamivudine resistance. In vitro susceptibility assays have shown that while these mutations confer high-level resistance to lamivudine, they only result in a minor decrease in susceptibility to adefovir.

HBV Strain	Adefovir IC50 (μM)	Lamivudine IC50 (μM)
Wild-Type	0.07	0.006
rtL180M + rtM204V	0.2	>100

This differential susceptibility profile provides the molecular basis for the clinical utility of **Adefovir Dipivoxil** in treating lamivudine-resistant HBV infections.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Clinical Trial Methodology for Adefovir in Lamivudine-Resistant HBV

1. Patient Population:

- Adult patients with chronic hepatitis B and documented evidence of lamivudine resistance, defined by either genotypic analysis showing the rtM204V/I mutation or a virological breakthrough (an increase in serum HBV DNA of ≥ 1 log₁₀ copies/mL from nadir) while on lamivudine therapy.
- Serum HBV DNA levels ≥ 6 log₁₀ copies/mL.
- Elevated serum alanine aminotransferase (ALT) levels (≥ 1.2 times the upper limit of normal).

2. Treatment Regimens:

- Patients were randomized to receive one of the following treatments daily for at least 48 weeks:
 - **Adefovir Dipivoxil** 10 mg monotherapy.
 - **Adefovir Dipivoxil** 10 mg in combination with Lamivudine 100 mg.
 - Continued Lamivudine 100 mg monotherapy (control group).

3. Virological and Biochemical Monitoring:

- Serum HBV DNA levels were quantified at baseline and at regular intervals (e.g., weeks 4, 12, 24, 36, and 48) using a sensitive real-time polymerase chain reaction (PCR) assay.
- Serum ALT levels were monitored at the same time points to assess biochemical response.
- HBeAg/anti-HBe serology was performed at baseline and at the end of the study.

In Vitro Antiviral Susceptibility Assay

1. Cell Lines and Viruses:

- Human hepatoma cell lines, such as HepG2, that are capable of supporting HBV replication were used.
- Stable cell lines expressing wild-type or lamivudine-resistant HBV (containing rtM204V or rtL180M/M204V mutations) were generated by transfection with plasmids containing the respective HBV genomes.

2. Drug Susceptibility Testing:

- Cells were seeded in multi-well plates and treated with serial dilutions of **Adefovir Dipivoxil** or lamivudine.
- After a defined incubation period (e.g., 6-8 days), the cell culture supernatant was collected.
- The amount of extracellular HBV DNA was quantified by real-time PCR.

3. Data Analysis:

- The 50% inhibitory concentration (IC₅₀) was calculated as the drug concentration that reduced the amount of extracellular HBV DNA by 50% compared to untreated controls.

Genotypic Resistance Testing

1. HBV DNA Extraction:

- Viral DNA was extracted from patient serum samples using a commercial DNA extraction kit.

2. PCR Amplification:

- The HBV polymerase gene, specifically the reverse transcriptase domain, was amplified by PCR using specific primers.

3. DNA Sequencing:

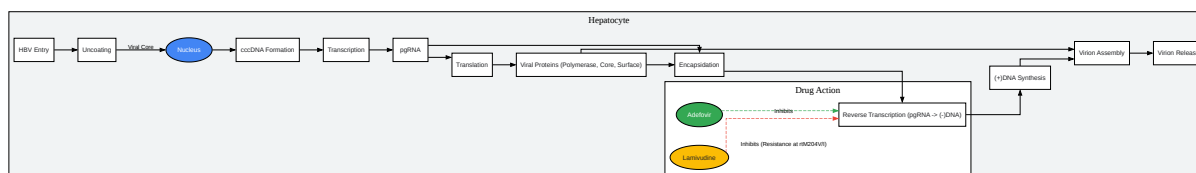
- The amplified PCR product was purified and sequenced using Sanger sequencing or next-generation sequencing methods.

4. Mutation Analysis:

- The obtained nucleotide sequences were compared to a wild-type HBV reference sequence to identify amino acid substitutions associated with drug resistance, such as rtM204V/I.

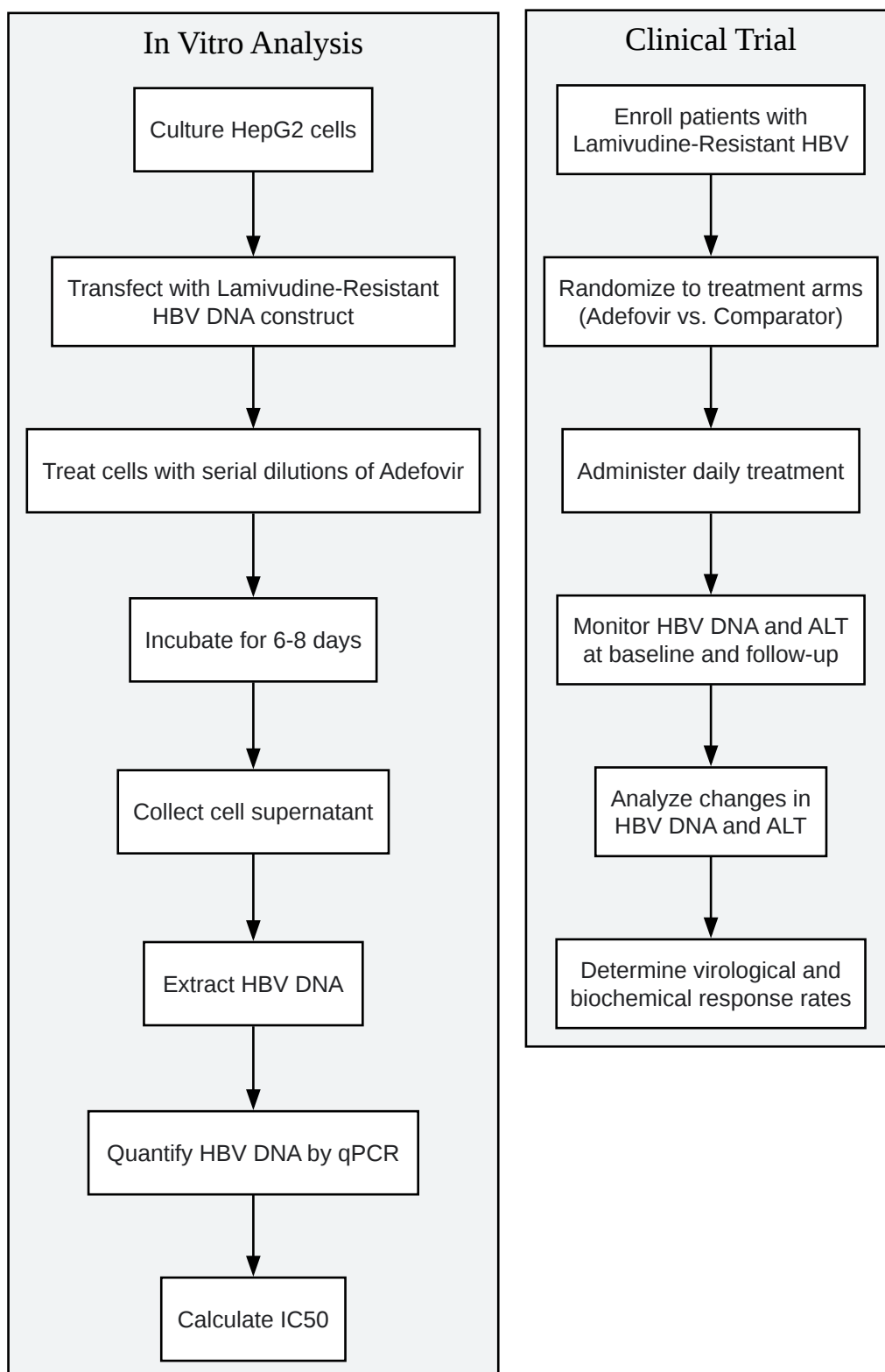
Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the HBV replication cycle and a typical experimental workflow for assessing antiviral efficacy.



[Click to download full resolution via product page](#)

Caption: HBV replication cycle and points of inhibition by antiviral drugs.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing antiviral efficacy.

- To cite this document: BenchChem. [Adefovir Dipivoxil Demonstrates Efficacy Against Lamivudine-Resistant Hepatitis B Virus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549357#validating-adeфовir-dipivoxil-s-activity-against-lamivudine-resistant-hbv-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com